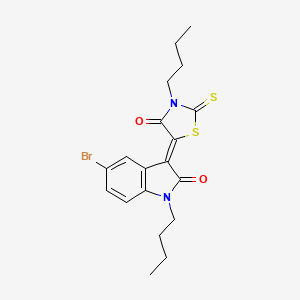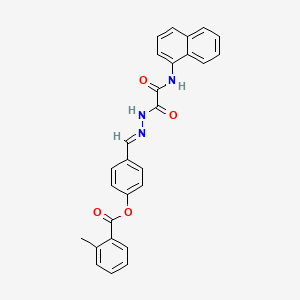![molecular formula C19H20BrN3O5 B12026264 3-bromo-N-[2-oxo-2-[(2E)-2-[(2,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12026264.png)
3-bromo-N-[2-oxo-2-[(2E)-2-[(2,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-bromo-N-[2-oxo-2-[(2E)-2-[(2,4,5-triméthoxyphényl)méthylidène]hydrazinyl]éthyl]benzamide est un composé organique complexe présentant des applications potentielles dans divers domaines de la recherche scientifique. Ce composé se caractérise par la présence d'un atome de brome, d'un groupe benzamide et d'une fraction hydrazinyle, qui contribuent à ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-bromo-N-[2-oxo-2-[(2E)-2-[(2,4,5-triméthoxyphényl)méthylidène]hydrazinyl]éthyl]benzamide implique généralement plusieurs étapes, à partir de matières premières facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes:
Formation de l'intermédiaire hydrazone: Cette étape implique la réaction du 2,4,5-triméthoxybenzaldéhyde avec l'hydrate d'hydrazine pour former l'hydrazone correspondante.
Acylation: L'intermédiaire hydrazone est ensuite acylé avec du chlorure de 3-bromobenzoyle en présence d'une base telle que la triéthylamine pour donner le produit final.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais sont optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de mesures strictes de contrôle de la qualité pour garantir une pureté et un rendement élevés.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-bromo-N-[2-oxo-2-[(2E)-2-[(2,4,5-triméthoxyphényl)méthylidène]hydrazinyl]éthyl]benzamide peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction: Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution: L'atome de brome dans le composé peut être substitué par d'autres nucléophiles tels que des amines ou des thiols.
Réactifs et conditions communs
Oxydation: Permanganate de potassium en milieu acide.
Réduction: Borohydrure de sodium dans le méthanol.
Substitution: Amines en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation: Formation d'acides carboxyliques ou de cétones.
Réduction: Formation d'alcools ou d'amines.
Substitution: Formation de benzamides substitués.
Applications de la recherche scientifique
Le 3-bromo-N-[2-oxo-2-[(2E)-2-[(2,4,5-triméthoxyphényl)méthylidène]hydrazinyl]éthyl]benzamide présente plusieurs applications de recherche scientifique, notamment:
Chimie: Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie: Étudié pour son potentiel en tant qu'inhibiteur enzymatique ou comme sonde pour étudier les voies biologiques.
Médecine: Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anticancéreuses et anti-inflammatoires.
Industrie: Utilisé dans le développement de nouveaux matériaux et comme précurseur pour la synthèse de produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action du 3-bromo-N-[2-oxo-2-[(2E)-2-[(2,4,5-triméthoxyphényl)méthylidène]hydrazinyl]éthyl]benzamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. De plus, il peut interférer avec les voies de signalisation cellulaire, conduisant à des fonctions cellulaires modifiées.
Applications De Recherche Scientifique
3-bromo-N-[2-oxo-2-[(2E)-2-[(2,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-bromo-N-[2-oxo-2-[(2E)-2-[(2,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-bromo-N-[2-oxo-2-[(2E)-2-[(2,4-diméthoxyphényl)méthylidène]hydrazinyl]éthyl]benzamide
- 3-bromo-N-[2-oxo-2-[(2E)-2-[(2,5-diméthoxyphényl)méthylidène]hydrazinyl]éthyl]benzamide
Unicité
Le 3-bromo-N-[2-oxo-2-[(2E)-2-[(2,4,5-triméthoxyphényl)méthylidène]hydrazinyl]éthyl]benzamide est unique en raison de la présence du groupe 2,4,5-triméthoxyphényle, qui confère des propriétés chimiques et biologiques distinctes. Cette caractéristique structurelle peut améliorer son affinité de liaison à des cibles moléculaires spécifiques et améliorer son efficacité globale dans diverses applications.
Propriétés
Formule moléculaire |
C19H20BrN3O5 |
|---|---|
Poids moléculaire |
450.3 g/mol |
Nom IUPAC |
3-bromo-N-[2-oxo-2-[(2E)-2-[(2,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C19H20BrN3O5/c1-26-15-9-17(28-3)16(27-2)8-13(15)10-22-23-18(24)11-21-19(25)12-5-4-6-14(20)7-12/h4-10H,11H2,1-3H3,(H,21,25)(H,23,24)/b22-10+ |
Clé InChI |
NFOHGVFAZPVFMF-LSHDLFTRSA-N |
SMILES isomérique |
COC1=CC(=C(C=C1/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)Br)OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1C=NNC(=O)CNC(=O)C2=CC(=CC=C2)Br)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{(E)-[({[5-(4-Methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12026206.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026212.png)

![N-(3,4-Dimethylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12026228.png)
![4-({[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12026233.png)

![N-(2-Naphthyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12026249.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12026268.png)
![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(2,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026278.png)


